N-(3-fluorophenyl)-2-((6-(3-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-[[6-[(3-methoxyphenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O3S/c1-31-18-7-2-4-15(10-18)12-28-9-8-20-19(13-28)22(30)27-23(26-20)32-14-21(29)25-17-6-3-5-16(24)11-17/h2-7,10-11H,8-9,12-14H2,1H3,(H,25,29)(H,26,27,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQFAZKCBKCKQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCC3=C(C2)C(=O)NC(=N3)SCC(=O)NC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Modifications
The following table summarizes key structural analogs and their distinguishing features:
Key Structural and Functional Differences
Core Heterocycle: The target compound’s hexahydropyrido[4,3-d]pyrimidin core offers partial saturation, increasing flexibility compared to fully aromatic thieno[2,3-d]pyrimidin (e.g., 4j) or pyrimidin (e.g., 2f) cores. This flexibility may enhance binding to dynamic enzyme active sites . Thieno-fused pyrimidins (e.g., 686770-77-4) exhibit rigid planar structures, favoring π-π stacking interactions but limiting adaptability .
Substituent Effects: Electron-Withdrawing Groups: The 3-fluorophenyl group in the target compound provides moderate electron withdrawal, whereas trifluoromethyl (in 19) and chloro (in 4j) groups increase polarity and binding affinity to hydrophobic pockets . Methoxy vs.
Biological Activity Trends :
- Antimicrobial Activity : Compounds with halogenated aryl groups (e.g., 4j’s 3-chloro-4-fluorophenyl) show stronger activity against Gram-positive bacteria, likely due to enhanced membrane disruption .
- Antiviral Activity : Pyrimidine derivatives with bulky substituents (e.g., 2f’s naphthalen-1-yl) exhibit anti-influenza activity by disrupting polymerase subunit interactions .
Physicochemical Properties
- Lipophilicity : The target compound’s calculated logP (estimated via analogous structures) is ~3.5, intermediate between the highly lipophilic 686770-77-4 (logP ~4.5) and the polar 19 (logP ~2.8) .
- Solubility : The hexahydropyrido core may improve aqueous solubility compared to fully aromatic analogs, as seen in similar saturated systems .
Research Findings and Implications
- Flexible Core Advantage : The target compound’s partially saturated core may offer broader target compatibility, as seen in docking studies of similar compounds using AutoDock Vina (), though specific data for this compound are pending .
- Optimization Potential: Introducing stronger electron-withdrawing groups (e.g., trifluoromethyl) or modifying the benzyl moiety (e.g., 4-ethoxy) could enhance bioactivity, as demonstrated in analogs like 19 and 843621-56-7 .
Q & A
Q. Example Comparison Table :
| Substituent | Target Affinity (nM) | Solubility (mg/mL) |
|---|---|---|
| 3-Fluorophenyl | 12 ± 2 | 0.8 |
| 4-Methoxyphenyl | 8 ± 1 | 0.5 |
| Unsubstituted phenyl | 120 ± 15 | 1.2 |
Data derived from structural analogs in .
Advanced: What computational methods are suitable for predicting target interactions and resolving contradictory bioactivity data?
- Molecular docking (AutoDock Vina or Glide) : Predict binding modes to enzymes like cyclooxygenase-2 or EGFR kinase. Focus on key residues (e.g., Ser536 for COX-2) .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to validate docking results .
- QSAR models : Use Hammett constants or π-electron density parameters to correlate substituent effects with IC values .
For contradictory
- Compare assay conditions (e.g., cell lines vs. recombinant enzymes).
- Evaluate stereochemical purity, as racemic mixtures may show variable activity .
Advanced: How can researchers resolve discrepancies in reported biological activities across studies?
- Structural analog benchmarking : Compare activity against reference compounds like N-(4-chlorophenyl)-2-((6-oxo-5-tosyl)dihydropyrimidin-thio)acetamide, which has well-characterized kinase inhibition .
- Orthogonal assay validation : Use SPR (surface plasmon resonance) alongside enzyme inhibition assays to confirm binding kinetics .
- Meta-analysis of literature : Identify trends in substituent effects (e.g., methoxy groups consistently improving solubility but reducing potency) .
Q. Example Resolution Workflow :
Replicate the assay under standardized conditions.
Verify compound integrity via HPLC and NMR.
Cross-reference with structurally similar analogs (e.g., pyrido[4,3-d]pyrimidine derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
